Clausine D
Overview
Description
Clausine D is a naturally occurring carbazole alkaloid isolated from the stem bark of Clausena excavata, a plant belonging to the Rutaceae family . Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole ring fused with two benzene rings . This compound is known for its significant biological activities, including antiplatelet aggregation .
Mechanism of Action
Target of Action
Clausine D, a 4-prenylcarbazole alkaloid , primarily targets platelets . Platelets are small, irregularly shaped anuclear cells that play a crucial role in blood clotting. When blood vessels are damaged or injured, platelets rush to the site of injury and form aggregates to stop the bleeding .
Mode of Action
This compound interacts with its primary targets, the platelets, by inhibiting their aggregation . This interaction results in a significant antiplatelet effect .
Biochemical Pathways
It is known that the compound’s antiplatelet effect is due to the inhibition of the formation of thromboxane a2 . Thromboxane A2 is a substance made by platelets that causes blood clotting and constriction of blood vessels.
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation . This can potentially prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as strokes and heart attacks.
Biochemical Analysis
Biochemical Properties
Clausine D interacts with various biomolecules, particularly enzymes and proteins, in biochemical reactions. It has been found to have a significant antiplatelet effect, which can aid in preventing blood clot formation . This suggests that this compound may interact with enzymes and proteins involved in the coagulation cascade.
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to have significant antiplatelet aggregation activity , suggesting that it can influence cell function, particularly in platelets. It may impact cell signaling pathways related to platelet aggregation, as well as gene expression and cellular metabolism related to this process .
Molecular Mechanism
Its antiplatelet aggregation activity suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in the coagulation cascade . This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression.
Temporal Effects in Laboratory Settings
Given its biochemical properties and cellular effects, it is reasonable to speculate that this compound may have long-term effects on cellular function, particularly in relation to platelet aggregation .
Metabolic Pathways
Given its biochemical properties, it is likely that this compound interacts with enzymes or cofactors in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clausine D involves several key steps, including the formation of a prenylated 2-quinolone intermediate, followed by cyclization and further functional group transformations . One of the synthetic routes includes the use of Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization . Another method involves the ester-driven para-Claisen rearrangement followed by selective removal of the ester function and oxidative cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and isolation from Clausena excavata using solvents like acetone and subsequent purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Clausine D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidative cyclization.
Reduction: Common reducing agents include sodium borohydride (NaBH4).
Substitution: Friedel–Crafts catalysts like aluminum chloride (AlCl3) are used for arylation reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbazole derivatives, which exhibit different biological activities .
Scientific Research Applications
Clausine D has a wide range of scientific research applications:
Comparison with Similar Compounds
Clausine E: Another carbazole alkaloid with similar biological activities but different structural features.
Clausine F: Exhibits antiplatelet aggregation activity similar to Clausine D.
Mahanine: A C23 derivative with significant cytotoxicity against various cancer cell lines.
Uniqueness of this compound: this compound is unique due to its specific prenylation pattern and its potent antiplatelet aggregation activity, which distinguishes it from other carbazole alkaloids .
Properties
IUPAC Name |
1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11(2)7-8-13-12(10-20)9-16(21)18-17(13)14-5-3-4-6-15(14)19-18/h3-7,9-10,19,21H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBKXALRNLUCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162200 | |
Record name | Clausine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142846-95-5 | |
Record name | Clausine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clausine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Clausine D?
A: this compound, a 4-prenylcarbazole alkaloid, has demonstrated significant antiplatelet aggregation activity. [] This suggests its potential as a therapeutic agent for conditions where blood clotting is a concern.
Q2: Where is this compound found in nature?
A: this compound has been isolated from the stem bark of the Clausena excavata plant. [] This plant is known to contain various bioactive compounds, and the discovery of this compound highlights its potential as a source of novel medicinal agents.
Q3: What other carbazole alkaloids are found alongside this compound in Clausena species, and what are their potential medical applications?
A: Besides this compound, other carbazole alkaloids like Clausine F, 6-methoxyheptaphylline, mafaicheenamine C, and claulansine G have been identified in Clausena plants. [, ] These alkaloids, particularly a combination of this compound, 6-methoxyheptaphylline, and either mafaicheenamine C or claulansine G, are being investigated for their potential as antineoplastic agents due to their tumor cell growth inhibitory effects. [] This highlights the potential of Clausena plants as a source of novel compounds for cancer treatment.
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